molecular formula C9H9N3S2 B2845396 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 477864-49-6

6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B2845396
CAS No.: 477864-49-6
M. Wt: 223.31
InChI Key: BDAUXGQUQAMIDB-UHFFFAOYSA-N
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Description

6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile ( 477864-49-6) is a chemical compound with the molecular formula C 9 H 9 N 3 S 2 and a molecular weight of 223.32 g/mol [ citation 1 ]. This solid compound features an imidazo[2,1-b]thiazole core, a fused heterocyclic system of significant interest in medicinal and agrochemical research. The imidazo[2,1-b]thiazole scaffold is recognized for its therapeutic versatility. A comprehensive scientific review highlights that derivatives of this core structure have been extensively investigated and demonstrate a broad spectrum of pharmacological activities, including antimicrobial, cytotoxic, anti-inflammatory, anti-tuberculosis, anthelmintic, and anti-hypertensive properties [ citation 5 ]. Consequently, this compound serves as a valuable synthetic intermediate or building block for researchers developing new bioactive molecules in drug discovery and related fields [ citation 7 ]. Modern synthetic approaches, such as the efficient one-pot Groebke–Blackburn–Bienaymé multicomponent reaction, are employed to access this class of heterocycles, facilitating rapid exploration of chemical space for research purposes [ citation 7 ]. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propan-2-ylsulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c1-6(2)14-8-7(5-10)12-3-4-13-9(12)11-8/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAUXGQUQAMIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(N2C=CSC2=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thioamide and α-haloketone intermediates under basic conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydride .

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. For instance, a study demonstrated that derivatives of this compound could inhibit the growth of resistant bacterial strains, highlighting its potential in combating antibiotic resistance .

Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways. In vitro experiments have shown promising results against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

Material Science Applications

Polymer Composites
In material science, this compound has been explored as an additive in polymer composites. Its incorporation can enhance the thermal stability and mechanical properties of polymers. Research has indicated that composites containing this compound exhibit improved tensile strength and thermal degradation temperatures compared to standard polymer matrices .

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityEffective against resistant bacteria
Anticancer PropertiesInduces apoptosis in cancer cells
Polymer CompositesEnhances mechanical properties

Mechanism of Action

The mechanism of action of 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Table 1: Substituent Effects at the 6-Position

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
6-(Benzylsulfanyl)imidazo[...]-5-carbonitrile Benzylsulfanyl C₁₄H₁₂N₄S₂ 308.41 Supplier-listed; potential medicinal use
6-[(4-Methylphenyl)sulfanyl]imidazo[...]-5-carbonitrile 4-Methylphenylsulfanyl C₁₄H₁₁N₃S₂ 309.39 CAS 101389-22-4; medicinal applications
6-{[4-Chlorobenzyl]sulfanyl}imidazo[...]-5-carbonitrile 4-Chlorobenzylsulfanyl C₁₃H₉ClN₄S₂ 344.82 Increased lipophilicity (Cl substituent)
6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[...]-5-carbonitrile 3-Trifluoromethylbenzyl C₁₄H₁₁F₃N₄S₂ 380.39 Enhanced electronic effects (CF₃ group)
  • Electron-Donating vs. In contrast, trifluoromethylbenzyl () introduces strong electron-withdrawing effects, which may stabilize the compound in metabolic pathways .
  • Medicinal Relevance: The 4-methylphenyl analog () is explicitly noted for medicinal use, suggesting that aromatic sulfanyl groups may optimize target binding compared to alkyl chains .

Variations at the 5-Position and Core Modifications

The 5-position carbonitrile group and core saturation also influence activity:

Table 2: 5-Position and Core Modifications

Compound Name 5-Substituent/Core Molecular Formula Molecular Weight Key Properties/Applications References
6-Phenyl-2,3-dihydroimidazo[...]-5-carbonitrile Carbonitrile (dihydro core) C₁₂H₉N₃S 227.28 Reduced planarity (dihydro structure)
6-Amino-imidazo[...]-5-carbonitrile Amino C₆H₆N₄S 166.20 Enhanced H-bonding capacity
6-(4-Ethylphenyl)imidazo[...]-5-carbaldehyde Carbaldehyde C₁₄H₁₂N₂OS 256.32 Reactive aldehyde for further synthesis
  • Carbonitrile vs.
  • Core Saturation : The dihydro analog () exhibits partial saturation, likely reducing aromatic interactions critical for binding to enzymes like COX-2 .

Biological Activity

6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile (CAS No. 477864-49-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazo[2,1-b]thiazole class, which is known for various pharmacological properties, including anticancer and enzyme inhibitory activities.

  • Molecular Formula : C9_9H9_9N3_3S2_2
  • Molecular Weight : 223.32 g/mol
  • Density : 1.39 g/cm³ (predicted)
  • pKa : 1.17 (predicted)

Anticancer Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives, including those related to this compound, which were evaluated for their activity against different cancer cell lines. The results demonstrated that these compounds could inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Carbonic Anhydrase Inhibition

One of the notable biological activities of this compound class is the inhibition of carbonic anhydrases (CAs), particularly the cytosolic isoform hCA II. The inhibition constants (Ki_i) for selected derivatives ranged from 57.7 to 98.2 µM, indicating moderate potency. Notably, compounds showed selectivity towards hCA II over other isoforms such as hCA I, IX, and XII, which are associated with various pathologies including cancer and metabolic disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the imidazo[2,1-b]thiazole scaffold can significantly influence biological activity:

  • Substituents : The presence of electron-donating or electron-withdrawing groups on the aromatic ring affects the inhibitory potency against carbonic anhydrases.
  • Linker Variations : Alterations in the linker connecting the thiazole and piperazine moieties can enhance selectivity and potency against specific CA isoforms.

Study 1: Synthesis and Evaluation

A study synthesized a series of imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates and evaluated their inhibitory effects on carbonic anhydrases. Among these compounds, some demonstrated promising inhibition profiles against hCA II while being ineffective against hCA I and tumor-associated isoforms .

CompoundKi_i (µM)Selectivity
9ae57.7High
9bb76.4Moderate
9ca79.9Moderate
9cc57.8High

Study 2: Antitumor Activity

Another investigation focused on the antitumor activity of imidazo[2,1-b]thiazole derivatives against various cancer cell lines. The results indicated that these compounds could induce significant cytotoxicity through mechanisms such as oxidative stress and mitochondrial dysfunction .

Q & A

Q. What are the common synthetic routes for 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile?

The compound is typically synthesized via condensation of 2-aminothiazole derivatives with α-halocarbonyl compounds. A widely used method involves γ-bromodiones reacting with 2-aminothiazoles under mild heating (e.g., 50–80°C) in benzene or THF to form the imidazo[2,1-b][1,3]thiazole core . Key intermediates like the isopropylsulfanyl group are introduced via nucleophilic substitution or thiol-ether formation. Reaction optimization often requires monitoring by TLC or HPLC to ensure purity (>95%) .

Q. How is the compound characterized structurally and chemically?

Characterization involves:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituents (e.g., isopropylsulfanyl at C6) and confirm regioselectivity .
  • HRMS : Validates molecular weight and fragmentation patterns (e.g., m/z 278.1274 for related derivatives) .
  • IR spectroscopy : Detects functional groups like nitriles (~2234 cm1^{-1}) and sulfur moieties .
  • X-ray crystallography : Resolves stereochemical ambiguities in the fused thiazole-imidazole system .

Q. What preliminary biological activities have been reported for this compound?

Imidazo[2,1-b][1,3]thiazole derivatives exhibit broad antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and protozoa (e.g., Leishmania spp.), with MIC values ranging from 2–16 µg/mL . Anticancer screening in vitro shows moderate cytotoxicity (IC50_{50} ~10–50 µM) against breast (MCF-7) and colon (HCT-116) cancer cell lines .

Q. What solvents and conditions are optimal for its stability during experiments?

The compound is stable in anhydrous DMSO or DMF at –20°C for long-term storage. Avoid protic solvents (e.g., water, ethanol) to prevent hydrolysis of the nitrile group. Reaction conditions typically require inert atmospheres (N2_2/Ar) due to sulfur and nitrile sensitivity to oxidation .

Advanced Research Questions

Q. How do substituent modifications at C5/C6 influence bioactivity?

  • C5-Nitrile : Enhances lipophilicity and hydrogen-bonding potential, critical for enzyme inhibition (e.g., COX-2) .
  • C6-Isopropylsulfanyl : Increases steric bulk, improving selectivity for parasitic vs. mammalian targets . Comparative studies show replacing the nitrile with a carboxamide reduces antimicrobial efficacy by 50%, while substituting isopropylsulfanyl with phenyl groups alters kinase inhibition profiles .

Q. What strategies resolve contradictions in biological data across studies?

Discrepancies in IC50_{50} values (e.g., 10 µM vs. 50 µM) may arise from:

  • Assay variability : Normalize results using reference standards (e.g., doxorubicin for cytotoxicity).
  • Structural analogs : Compare activity of 6-(4-fluorophenyl) vs. 6-(3-trifluoromethylphenyl) derivatives to isolate substituent effects .
  • Metabolic stability : Use liver microsomes to assess degradation rates impacting in vitro-in vivo correlations .

Q. What advanced techniques optimize regioselectivity in electrophilic substitutions?

  • DFT calculations : Predict reactivity of C3 vs. C5 positions in the thiazole ring .
  • Directed ortho-metalation : Employ LDA or Grignard reagents to functionalize specific sites .
  • Microwave-assisted synthesis : Achieve >90% regioselectivity for nitro-group reductions using SnCl2_2/HCl under controlled heating .

Q. How is the compound’s mechanism of action elucidated in anticancer studies?

  • Kinase profiling : Screen against 100+ kinases (e.g., EGFR, VEGFR2) to identify targets .
  • Apoptosis assays : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 dye) .
  • Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) to rationalize inhibitory potency .

Q. What analytical methods address spectral contradictions (e.g., NMR peak splitting)?

  • Variable-temperature NMR : Resolve dynamic rotational isomers in the isopropylsulfanyl group .
  • COSY/NOESY : Assign overlapping 1^1H signals in the fused heterocycle .
  • Isotopic labeling : Use 15^{15}N-thiazole precursors to simplify complex splitting patterns .

Methodological Considerations

Q. How to design SAR studies for imidazo[2,1-b][1,3]thiazole derivatives?

  • Library synthesis : Prepare 10–20 analogs with systematic substituent variations (e.g., alkyl, aryl, halogens) .
  • QSAR modeling : Use topological polar surface area (TPSA) and logP to correlate structure with permeability .
  • In vitro-in vivo translation : Validate hits in xenograft models after confirming metabolic stability in hepatocyte assays .

Q. What safety protocols are critical for handling sulfur/nitrile-containing derivatives?

  • Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact.
  • Neutralize waste with KMnO4_4/NaOH to degrade toxic cyanides .
  • Monitor air quality for HCN release during high-temperature reactions .

Tables

Table 1. Key Synthetic Methods and Yields

MethodReagents/ConditionsYield (%)Purity (%)Reference
Condensationγ-Bromodione, THF, 60°C, 6h7895
Microwave-assistedSnCl2_2, HCl, 100°C, 20min9298
Nucleophilic substitutionIsopropylthiol, K2_2CO3_3, DMF8597

Table 2. Biological Activity of Structural Analogs

CompoundAntimicrobial (MIC, µg/mL)Anticancer (IC50_{50}, µM)Target Enzyme (IC50_{50}, nM)
6-(Isopropylsulfanyl)-5-nitro derivative4 (S. aureus)18 (MCF-7)COX-2: 120
6-(4-Fluorophenyl)-5-cyano derivative8 (E. coli)45 (HCT-116)EGFR: 250

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